![molecular formula C10H15FN2O4 B12359443 1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12359443.png)
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione is a fluorinated nucleoside analog. This compound is structurally related to nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. The presence of a fluorine atom in its structure makes it particularly interesting for various scientific and medical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione typically involves multi-step reactions. One common method includes the fluorination of a suitable precursor, followed by the introduction of the oxolan ring and the diazinane moiety. Specific reagents and conditions may vary, but common steps include:
Fluorination: Using reagents like diisopropylethylamine and potassium fluoride.
Ring Closure: Employing conditions such as acidic or basic catalysis to form the oxolan ring.
Final Assembly: Combining the fluorinated oxolan with the diazinane structure under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. Purification steps like crystallization and chromatography are crucial to obtain the desired purity.
化学反应分析
Types of Reactions
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine site.
Hydrolysis: Hydrolysis can break down the compound into its constituent parts
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Using hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiols.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
科学研究应用
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes .
作用机制
The mechanism of action of 1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione involves its incorporation into nucleic acids. This incorporation can disrupt normal cellular processes, leading to the inhibition of DNA and RNA synthesis. The compound targets enzymes such as DNA polymerase and RNA polymerase, interfering with their function and ultimately leading to cell death .
相似化合物的比较
Similar Compounds
5-Fluorouridine: Another fluorinated nucleoside analog with similar antiviral and anticancer properties.
Zebularine: Known for its ability to inhibit DNA methylation.
Idoxuridine: Used as an antiviral agent by inhibiting viral DNA replication .
Uniqueness
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione is unique due to its specific structural features, such as the fluorine atom and the oxolan ring. These features confer distinct chemical properties and biological activities, making it a valuable compound for various applications.
属性
分子式 |
C10H15FN2O4 |
|---|---|
分子量 |
246.24 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H15FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h5-8,14H,2-4H2,1H3,(H,12,15,16)/t5?,6-,7+,8+/m0/s1 |
InChI 键 |
ZVFFTPOLGXQZOA-UNYLCCJPSA-N |
手性 SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)F |
规范 SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


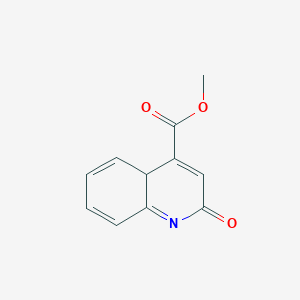
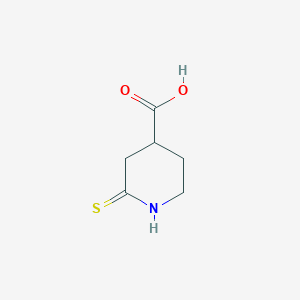
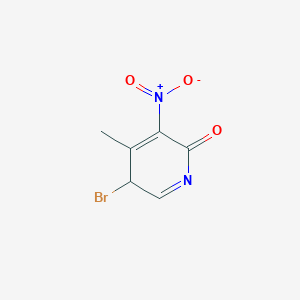
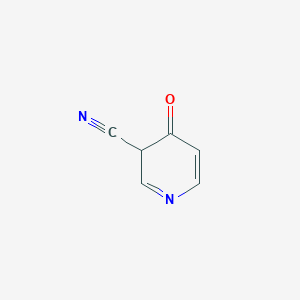

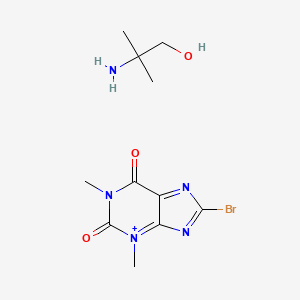
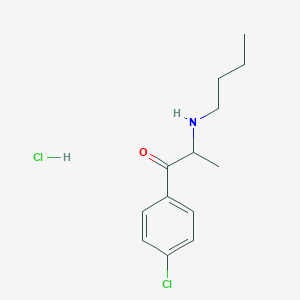
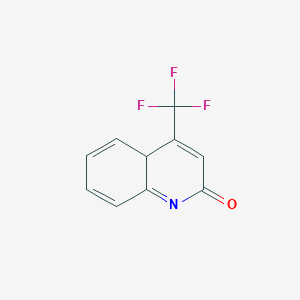
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12359410.png)
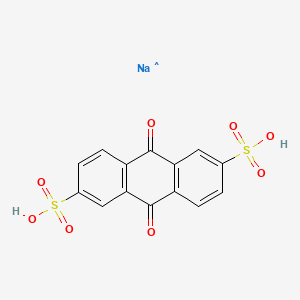
![3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione](/img/structure/B12359422.png)
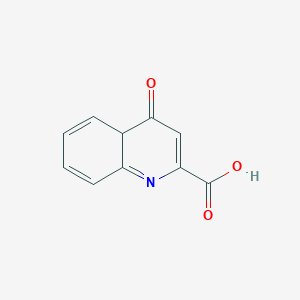
![N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopropanecarboxamide,2-hydroxy-1,2,3-propanetricarboxylate](/img/structure/B12359428.png)
![7aH-thieno[2,3-c]pyridin-7-one](/img/structure/B12359431.png)
